N-(p-Toluenesulfonyl)iminotriphenylphosphorane
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Overview
Description
N-(p-Toluenesulfonyl)iminotriphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to an iminotoluenesulfonyl moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane can be synthesized through the reaction of p-toluenesulfonyl azide with triphenylphosphine. The reaction typically occurs in the presence of a copper catalyst, such as copper(I) salicylate, under mild conditions . The reaction proceeds via the formation of a copper-tosylnitrene intermediate, which subsequently reacts with triphenylphosphine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(p-Toluenesulfonyl)iminotriphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amines.
Substitution: The iminophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as organolithium reagents and Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and various substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(p-Toluenesulfonyl)iminotriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitrogen-containing compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(p-Toluenesulfonyl)iminotriphenylphosphorane involves the transfer of the iminophosphorane group to various substrates. This transfer is facilitated by the formation of a reactive intermediate, such as a copper-tosylnitrene species, which then interacts with the target molecule to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the specific reaction conditions employed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(p-Toluenesulfonyl)iminotriphenylphosphorane include:
- N-(p-Toluenesulfonyl)amides
- N-(p-Toluenesulfonyl)aziridines
- N-(p-Toluenesulfonyl)carbamates .
Uniqueness
This compound is unique due to its ability to act as a versatile reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. Its stability and reactivity under mild conditions make it a valuable tool in both academic and industrial research .
Properties
CAS No. |
1058-14-6 |
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Molecular Formula |
C25H22NO2PS |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-methyl-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C25H22NO2PS/c1-21-17-19-25(20-18-21)30(27,28)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
FHHPERLQHAXEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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